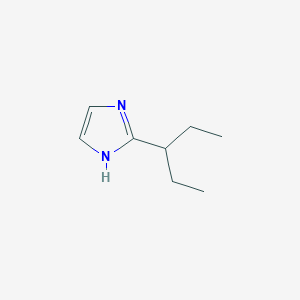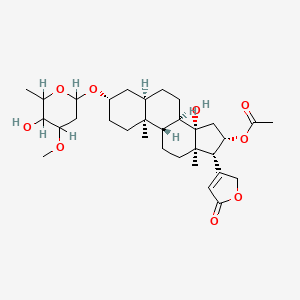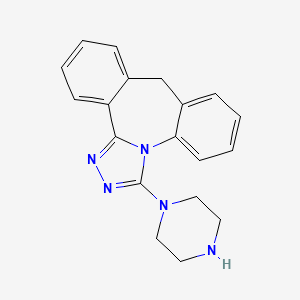
Pitrazepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitrazepin is a N-arylpiperazine.
Wissenschaftliche Forschungsanwendungen
Interaction with GABA/Benzodiazepine Receptors
Pitrazepin, a potent GABA_A receptor antagonist, exhibits competitive inhibition of the GABA_A receptor, which is coupled to diazepam and TBPS binding sites. It acts as a non-selective GABA antagonist, affecting glycine receptors at low concentrations (Braestrup & Nielsen, 1985). Furthermore, it has been observed to antagonize the effects of GABA in different GABAA receptors in a concentration-dependent manner, without interacting with the benzodiazepine receptor site (Demuro et al., 1999).
Novel Antagonistic Properties
Pitrazepin is distinguished from other GABA antagonists like bicuculline by its chemical structure and interaction with muscimol and flunitrazepam binding sites. Its antagonistic action reduces inhibitory postsynaptic potentials and induces bursting activity in hippocampus and hypothalamus cultures (Gähwiler et al., 1984). This demonstrates its selective interaction with the GABAA site.
Interactions with Other Neurotransmitter Receptors
Pitrazepin also exhibits pharmacological actions on acetylcholine currents in oocytes expressing nicotinic acetylcholine receptors, indicating its potential use in studying antipsychotic drugs (Demuro & Miledi, 2006). Its crystal structure and interaction with GABA receptors have been analyzed to understand its binding affinity and antagonistic properties (Boulanger et al., 1989).
Eigenschaften
CAS-Nummer |
90685-01-1 |
|---|---|
Produktname |
Pitrazepin |
Molekularformel |
C19H19N5 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2 |
InChI-Schlüssel |
GXFWOMYQHNODFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Kanonische SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Andere CAS-Nummern |
90685-01-1 |
Synonyme |
3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin pitrazepin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



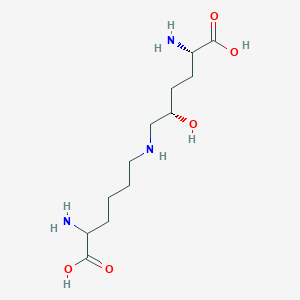
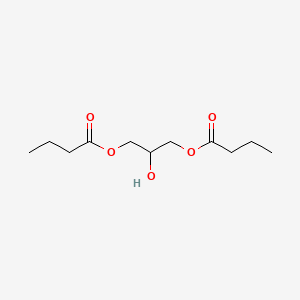


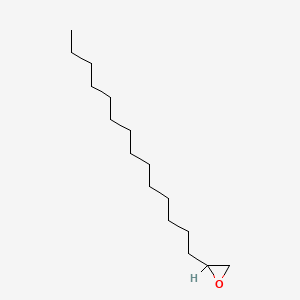

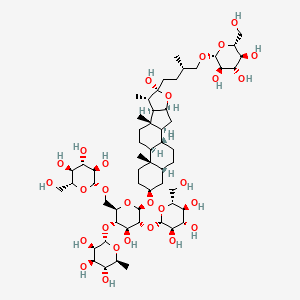
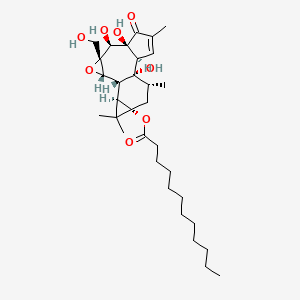
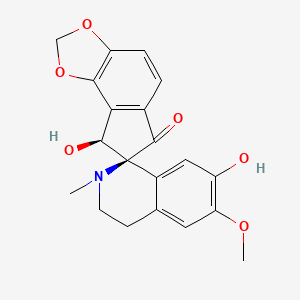


![Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B1204901.png)
